

In-Depth Technical Guide to the Molecular Structure of Thp-peg6

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Compound of Interest

Compound Name: *Thp-peg6*

Cat. No.: *B611358*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the molecular structure of **Thp-peg6**, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This document details its constituent components, their covalent linkage, and key physicochemical and spectroscopic data.

Introduction to Thp-peg6

Thp-peg6 is a chemical compound comprised of two primary functional moieties: a tetrahydropyranyl (Thp) protecting group and a hexaethylene glycol (peg6) spacer. The strategic combination of these two components imparts **Thp-peg6** with properties that are highly valuable in the synthesis of complex biomolecules. The Thp group serves as a labile protecting group for a terminal hydroxyl function, which can be selectively removed under acidic conditions. The peg6 chain is a hydrophilic spacer that can enhance the aqueous solubility and pharmacokinetic properties of molecules to which it is conjugated.

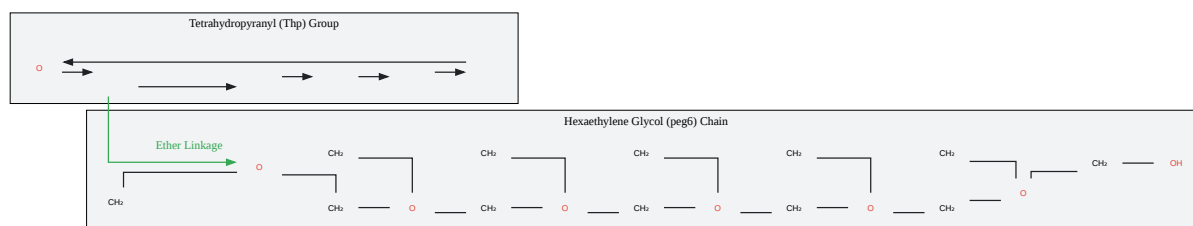
Molecular Structure and Connectivity

The fundamental structure of **Thp-peg6** consists of a hexaethylene glycol chain where one of the terminal hydroxyl groups is protected as a tetrahydropyranyl ether. The other terminus of the peg6 chain possesses a free hydroxyl group, rendering the molecule suitable for further chemical modification.

The covalent linkage between the tetrahydropyranyl group and the hexaethylene glycol chain is an ether bond. This bond is formed between the anomeric carbon (C-2) of the tetrahydropyran ring and one of the terminal oxygen atoms of the hexaethylene glycol.

Systematic Name: 2-(2-(2-(2-(2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol

Structural Diagram



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Figure 1. Chemical structure of **Thp-peg6**.

Physicochemical Properties

A summary of the key physicochemical properties of **Thp-peg6** is presented in Table 1.

Property	Value
Molecular Formula	C ₁₅ H ₃₀ O ₇
Molecular Weight	322.4 g/mol
CAS Number	146395-14-4
Appearance	Colorless to pale yellow oil
Solubility	Soluble in water, methanol, ethanol, dichloromethane, and other common organic solvents.
Stability	Stable under neutral and basic conditions. The Thp group is labile to acidic conditions.

Spectroscopic Data (Predicted)

While specific experimental spectra for **Thp-peg6** are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on the known spectral characteristics of its constituent parts.

¹H NMR Spectroscopy

The proton NMR spectrum of **Thp-peg6** is expected to exhibit characteristic signals for both the tetrahydropyranyl and hexaethylene glycol moieties.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.6	t	Anomeric proton of the Thp ring (O-CH-O)
~3.8 - 3.9	m	Methylene protons adjacent to oxygen in the Thp ring (O-CH ₂)
~3.5 - 3.7	m	Methylene protons of the hexaethylene glycol chain (-O-CH ₂ -CH ₂ -O-) and the remaining methylene proton adjacent to oxygen in the Thp ring
~2.5	t	Terminal hydroxyl proton (-OH) of the peg6 chain
~1.5 - 1.8	m	Methylene protons of the Thp ring not adjacent to oxygen

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in both the Thp and peg6 components.

Chemical Shift (δ) ppm	Assignment
~99	Anomeric carbon of the Thp ring (O-CH-O)
~70 - 71	Carbon atoms of the hexaethylene glycol chain (-O-CH ₂ -CH ₂ -O-)
~62 - 68	Carbon atoms adjacent to oxygen in the Thp ring (O-CH ₂)
~30, 25, 19	Aliphatic carbon atoms of the Thp ring not adjacent to oxygen

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular weight and elemental composition of **Thp-peg6**.

Ion	Calculated m/z
[M+H] ⁺	323.2064
[M+Na] ⁺	345.1883
[M+K] ⁺	361.1622

Experimental Protocols

Synthesis of Thp-peg6

The synthesis of **Thp-peg6** is typically achieved through the acid-catalyzed reaction of hexaethylene glycol with 3,4-dihydro-2H-pyran (DHP).

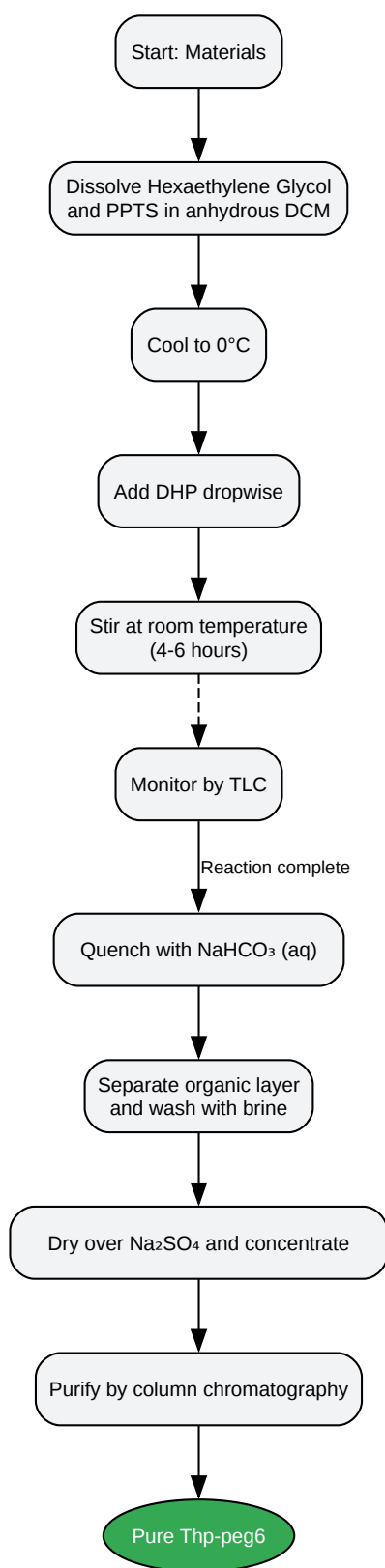
Materials:

- Hexaethylene glycol
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of hexaethylene glycol (1 equivalent) in anhydrous DCM, add PPTS (0.1 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Add DHP (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure **Thp-peg6**.

Workflow for Synthesis and Purification



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Figure 2. General workflow for the synthesis of **Thp-peg6**.

Conclusion

Thp-peg6 is a well-defined chemical entity with a structure optimized for applications in chemical biology and drug development. Its bifunctional nature, combining a cleavable protecting group with a hydrophilic spacer, allows for its versatile use in the construction of complex molecular architectures. The structural and spectroscopic information provided in this guide serves as a fundamental resource for researchers utilizing **Thp-peg6** in their synthetic endeavors.

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